Cas no 2691818-05-8 (Olaparib Impurity 110)

Olaparib Impurity 110 化学的及び物理的性質
名前と識別子
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- 1,3-Benzenedicarbonitrile, 2-fluoro-5-formyl-
- 2-fluoro-5-formylisophthalonitrile
- Olaparib Impurity 110
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- インチ: 1S/C9H3FN2O/c10-9-7(3-11)1-6(5-13)2-8(9)4-12/h1-2,5H
- InChIKey: XVIDWVXKCGOQTE-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)=CC(C=O)=CC(C#N)=C1F
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- ふってん: 215.6±35.0 °C(Predicted)
Olaparib Impurity 110 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1270649-250mg |
2-Fluoro-5-formylisophthalonitrile |
2691818-05-8 | 97% | 250mg |
$1036.0 | 2024-07-28 |
Olaparib Impurity 110 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
Olaparib Impurity 110に関する追加情報
Olaparib Impurity 110: A Comprehensive Overview
Olaparib, a well-known PARP inhibitor, has revolutionized the treatment of ovarian and breast cancers. As a key player in cancer therapy, its purity and quality are paramount to ensure efficacy and patient safety. Among the various impurities associated with Olaparib, Olaparib Impurity 110 stands out as a critical concern for manufacturers and researchers alike. This impurity, identified by the CAS number 2691818-05-8, has garnered significant attention due to its potential impact on drug stability and therapeutic outcomes.
Olaparib Impurity 110 is a byproduct formed during the synthesis of Olaparib. Its structure closely resembles the parent compound, making it challenging to detect and isolate. Recent studies have highlighted the importance of understanding the formation mechanisms of this impurity to improve manufacturing processes. Researchers have employed advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to characterize Olaparib Impurity 110 and develop robust quality control measures.
The presence of Olaparib Impurity 110 can influence the pharmacokinetics and pharmacodynamics of Olaparib. Studies published in reputable journals such as *Journal of Pharmaceutical Sciences* have demonstrated that even trace amounts of this impurity can affect drug absorption and metabolism. This underscores the need for stringent quality assurance protocols to minimize its formation during synthesis.
Recent advancements in process analytical technology (PAT) have enabled real-time monitoring of manufacturing processes, significantly reducing the likelihood of Olaparib Impurity 110 formation. By integrating predictive modeling with process optimization, pharmaceutical companies can achieve higher yields of pure Olaparib while minimizing impurities like 2691818-05-8. These innovations not only enhance product quality but also align with regulatory expectations for cGMP compliance.
Moreover, regulatory agencies such as the FDA and EMA have emphasized the importance of controlling impurities in pharmaceuticals. The identification and quantification of Olaparib Impurity 110 are now integral parts of drug approval processes. Collaborative efforts between academia and industry have led to the development of standardized methods for detecting this impurity, ensuring consistency across different manufacturing sites.
In conclusion, Olaparib Impurity 110 represents a significant challenge in the production of Olaparib. However, through cutting-edge research and innovative manufacturing techniques, the pharmaceutical industry is making strides toward overcoming this hurdle. As we continue to prioritize patient safety and drug efficacy, understanding and mitigating the impact of 2691818-05-8 will remain a focal point in cancer therapy development.
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